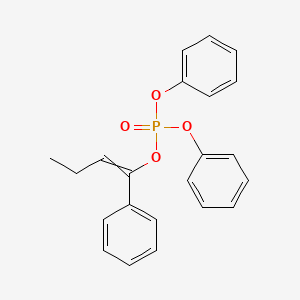

Diphenyl 1-phenylbut-1-en-1-yl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

922186-06-9 |

|---|---|

Molecular Formula |

C22H21O4P |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

diphenyl 1-phenylbut-1-enyl phosphate |

InChI |

InChI=1S/C22H21O4P/c1-2-12-22(19-13-6-3-7-14-19)26-27(23,24-20-15-8-4-9-16-20)25-21-17-10-5-11-18-21/h3-18H,2H2,1H3 |

InChI Key |

DUGRUYIDSCPHAL-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(C1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of Diphenyl 1 Phenylbut 1 En 1 Yl Phosphate

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target compound is critically dependent on the efficient preparation of its key precursors. This involves the synthesis of the unsaturated alcohol (enol) backbone and the creation of a suitable phosphorylating agent.

Synthesis of the 1-phenylbut-1-en-1-ol Subunit

The 1-phenylbut-1-en-1-ol structure is the enol tautomer of the ketone 1-phenylbutan-1-one, also known as butyrophenone (B1668137). The most common and direct route to the target enol phosphate (B84403) does not proceed via the isolated enol, but rather through the in situ generation of the corresponding enolate from butyrophenone. Butyrophenone itself can be synthesized via a Friedel-Crafts acylation of benzene (B151609) using either butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride.

Once the ketone precursor is obtained, its enolate can be generated. The regioselectivity of enolate formation is crucial. To favor the desired kinetic 1-phenylbut-1-en-1-olate, a strong, sterically hindered, non-nucleophilic base is typically employed at low temperatures. Common bases for this purpose include lithium diisopropylamide (LDA) or carbon-centered magnesium bases. rsc.org The enolate is then trapped with a phosphorylating agent to form the final product.

While less common for this specific application, the enol 1-phenylbut-1-en-1-ol can be synthesized. For instance, the reduction of 1-phenylbut-2-yn-1-ol, which can be prepared from benzaldehyde (B42025) and the acetylide of propyne, could yield the allylic alcohol 1-phenylbut-2-en-1-ol, which might be isomerized to the desired enol under specific conditions. pearson.com However, direct phosphorylation of the ketone-derived enolate is generally more efficient.

Preparation of Diphenyl Chlorophosphate and Related Phosphorylating Agents

Diphenyl chlorophosphate is a widely used phosphorylating agent for alcohols, phenols, and enolates. guidechem.commdpi.com It is a colorless, viscous liquid that is sensitive to moisture. chemicalbook.comlookchem.com Several methods have been developed for its synthesis, offering different advantages in terms of yield, purity, and reaction conditions.

One common laboratory preparation involves the reaction of diphenyl hydrogen phosphonate (B1237965) with carbon tetrachloride. chemicalbook.comlookchem.com Another approach starts with phosphorus trichloride, which is reacted with sodium phenoxide in a solvent like tetrahydrofuran. guidechem.com More recently, methods utilizing bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent for diphenyl phosphate have been reported, often catalyzed by an organic amine like N,N-dimethylformamide. chemicalbook.comgoogle.com This method is advantageous for its mild conditions and high yields. google.comwipo.int

| Starting Materials | Reagents/Catalyst | Solvent | Yield (%) | Reference(s) |

| Diphenyl phosphate | Bis(trichloromethyl) carbonate, N,N-dimethylformamide | Dichloromethane | 90.3 | chemicalbook.comgoogle.com |

| Diphenyl phosphate | Carbon tetrachloride | In situ | - | chemicalbook.com |

| Trichlorophosphine | Sodium phenoxide | Tetrahydrofuran | - | guidechem.com |

| Diethyl phosphite (B83602) | 1,3-dichloro-5,5-dimethylhydantoin | Acetonitrile/Carbon tetrachloride | - | guidechem.com |

Direct Phosphorylation Routes

Direct phosphorylation represents the most straightforward approach to forming the P-O-C linkage of the target enol phosphate. This typically involves the reaction of a pre-formed or in situ-generated enolate with diphenyl chlorophosphate.

Optimized Reaction Conditions for Direct Enol Phosphate Formation

The efficient conversion of a ketone like butyrophenone into its corresponding diphenyl enol phosphate requires careful optimization of reaction conditions to control regioselectivity and maximize yield. rsc.org The process involves two key steps: enolate formation and electrophilic trapping.

To generate the kinetic enolate, a strong base is added to a solution of the ketone in an aprotic solvent at low temperatures (typically -78 °C). The choice of base is critical for high yields. rsc.orgthieme-connect.de Following enolate formation, the reaction is quenched by the addition of diphenyl chlorophosphate. thieme-connect.deenamine.net The reaction is then slowly warmed to room temperature.

| Ketone | Base | Solvent | Quenching Agent | Temperature | Reference(s) |

| Butyrophenone (general) | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Diphenyl chlorophosphate | -78 °C to RT | thieme-connect.de |

| Cyclohexanones (general) | Di-tert-butylmagnesium | Tetrahydrofuran (THF) | Diphenyl chlorophosphate | 0 °C to RT | rsc.org |

| Aryl Methyl Ketones (general) | Bismesitylmagnesium | Tetrahydrofuran (THF) | Diphenyl chlorophosphate | 0 °C to RT | rsc.org |

Catalytic Approaches in the Formation of Diphenyl 1-phenylbut-1-en-1-yl Phosphate

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of vinyl phosphates and phosphonates. researchgate.netsciforum.net While direct catalytic synthesis of the title compound is not extensively documented, general methodologies can be applied.

Copper-catalyzed reactions, for example, can achieve the hydrophosphorylation of alkynes. researchgate.netconicet.gov.ar A plausible route could involve the reaction of 1-phenyl-1-butyne (B1346892) with diphenyl phosphite, catalyzed by copper nanoparticles supported on zinc oxide (CuNPs/ZnO). sciforum.netconicet.gov.ar This method often proceeds under mild, additive-free conditions.

Palladium and nickel catalysis are also prominent in C-P bond formation. nsf.gov These methods often utilize vinyl phosphates themselves as substrates for further functionalization, such as in cross-coupling reactions. mdpi.com For instance, rhodium-catalyzed vinylation can use vinyl phosphates as electrophiles. mdpi.com Another advanced method involves a dual photoredox and nickel-catalyzed domino reaction to form functionalized phosphonates from vinyl phosphonate precursors. nsf.gov These catalytic systems offer alternative strategies that may be adaptable for the synthesis of Diphenyl 1-phenylbut-1-en-1-yl phosphate.

Alternative Synthetic Pathways to Diphenyl 1-phenylbut-1-en-1-yl Phosphate

Beyond the direct phosphorylation of enolates, the Perkow reaction stands as a classic and significant alternative for synthesizing vinyl phosphates. wikipedia.org The reaction involves the nucleophilic attack of a trivalent phosphorus compound, such as a trialkyl or triaryl phosphite, on the carbonyl carbon of an α-haloketone. wikipedia.orgacs.org This is followed by a rearrangement and elimination of an alkyl/aryl halide to yield the enol phosphate.

To synthesize Diphenyl 1-phenylbut-1-en-1-yl phosphate via this route, the required precursor would be an α-halo-butyrophenone, such as 2-chloro-1-phenylbutan-1-one. This precursor would then be reacted with triphenyl phosphite.

A significant advancement on this method is the modified Perkow-Shi reaction, which allows for the one-pot synthesis of enol phosphates directly from ketones without the need to isolate the often toxic and unstable α-haloketone intermediates. nih.govrsc.org In this procedure, the ketone (butyrophenone) is first reacted with an α-tosyloxylation reagent, such as hydroxy(tosyloxy)iodobenzene (HTIB), to form the α-tosyloxy ketone in situ. nih.govresearchgate.net Subsequently, a phosphite is added, which proceeds through the Perkow-type mechanism to furnish the desired enol phosphate in high yield under mild conditions. nih.govrsc.org This one-pot methodology offers improved safety, convenience, and substrate scope compared to the traditional Perkow reaction. nih.gov

Rearrangement Reactions Leading to the Enol Phosphate System

Rearrangement reactions provide a powerful and direct route to the enol phosphate scaffold. Key among these are the Perkow reaction and the nih.govwikipedia.org-phospha-Brook rearrangement.

The Perkow Reaction

The Perkow reaction is a classic and widely utilized method for synthesizing enol phosphates. rsc.org It involves the reaction of a trialkyl or triaryl phosphite with an α-haloketone. wikipedia.org The mechanism proceeds through the nucleophilic attack of the phosphite on the carbonyl carbon, forming a zwitterionic intermediate. This intermediate then rearranges, eliminating a halide ion, to yield the enol phosphate. wikipedia.org For the synthesis of Diphenyl 1-phenylbut-1-en-1-yl phosphate, the precursor would be an appropriately substituted α-halo-ketone, namely 1-chloro-1-phenylbutan-2-one, reacting with triphenyl phosphite.

A significant advancement is the modified one-pot Perkow reaction, named the Perkow-Shi reaction. nih.govrsc.orgrsc.org This method circumvents the need for often toxic and unstable α-haloketones by starting directly from the corresponding ketone. nih.govrsc.org The ketone undergoes an in-situ α-tosyloxylation, followed by the addition of the phosphite reagent. nih.govrsc.org This one-pot methodology is noted for its mild and environmentally friendly conditions. rsc.org

nih.govwikipedia.org-Phospha-Brook Rearrangement

The nih.govwikipedia.org-phospha-Brook rearrangement is another pathway to enol phosphates. This reaction involves the migration of a phosphonyl group from a carbon atom to an adjacent oxygen atom in α-hydroxyphosphonates. nih.gov The process is typically facilitated by a base. This rearrangement can be integrated into cascade reactions, enabling the synthesis of complex phosphorylated molecules with high stereoselectivity. nih.gov For instance, a three-component asymmetric coupling involving an α-ketoester, diethyl phosphite, and an imine or nitroalkene proceeds through a Pudovik addition followed by a nih.govwikipedia.org-phospha-Brook rearrangement to generate an enol phosphate intermediate. nih.gov

| Reaction | Precursors | Key Features |

| Classical Perkow Reaction | α-Haloketone, Trialkyl/Triaryl Phosphite | Widely used, direct conversion. wikipedia.orgrsc.org |

| Perkow-Shi Reaction | Ketone, α-Tosyloxy lation reagent, Phosphite | One-pot, avoids toxic α-haloketones, mild conditions. nih.govrsc.org |

| nih.govwikipedia.org-Phospha-Brook Rearrangement | α-Hydroxyphosphonate | Base-mediated, enables cascade reactions, potential for high stereoselectivity. nih.gov |

Cross-Coupling Strategies for Olefinic Phosphate Bond Formation

Transition metal-catalyzed cross-coupling reactions offer a versatile and modular approach to constructing the C-O-P linkage characteristic of enol phosphates. These methods often utilize palladium catalysts and allow for the coupling of various fragments.

Enol phosphates themselves can serve as excellent electrophiles in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Negishi, and Heck couplings, to form highly substituted alkenes. nih.govrsc.org However, for the synthesis of the enol phosphate itself, strategies focus on forming the C-O(P) bond.

One prominent strategy involves the palladium-catalyzed coupling of a pre-formed enolate with a phosphoryl chloride. More advanced methods focus on the coupling of alcohols or their derivatives with olefins. For instance, palladium-catalyzed cross-coupling of allylic phosphates with various nucleophiles is a well-established method for C-C bond formation. researchgate.net Conceptually, a related C-O bond formation could be envisioned. Palladium-catalyzed cross-coupling of aryl phosphates with arylboronic acids (Suzuki-Miyaura) using nickel catalysts has also been demonstrated, highlighting the reactivity of the phosphate group. acs.org

Furthermore, olefin cross-metathesis has emerged as a powerful tool for forming C=C bonds with high selectivity and functional group tolerance, including phosphonates. researchgate.net This could be applied to couple a vinyl phosphonate with a suitable olefin to construct the backbone of the target molecule.

| Coupling Strategy | Catalyst System (Example) | Reactants | Bond Formed |

| Suzuki-Miyaura Type | Pd(PPh₃)₄ or Ni(PCy₃)₂Cl₂ | Aryl Phosphate, Arylboronic Acid | Biaryl Linkage (demonstrates phosphate reactivity) acs.orgnih.gov |

| Negishi Type | Pd₂dba₃/dppf | Enol Phosphate, Organozinc Reagent | C-C Bond (demonstrates enol phosphate as electrophile) nih.gov |

| Hirao Reaction | Palladium Catalyst | Aryl Halide, H-Phosphonate | P-C(sp²) Bond researchgate.net |

| Olefin Cross-Metathesis | Hoveyda-Grubbs 2nd Gen. | Vinyl Phosphonate, Olefin | C=C Bond researchgate.net |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic route is critically dependent on factors such as yield, reaction conditions, and the ability to control stereochemistry.

Diastereoselective and Enantioselective Synthesis Considerations

Controlling the geometry of the double bond (E/Z diastereoselectivity) and the chirality of the molecule (enantioselectivity) is a key challenge in modern organic synthesis.

Diastereoselectivity: The Horner-Wadsworth-Emmons (HWE) reaction is renowned for its ability to produce alkenes with high (E)-stereoselectivity. nrochemistry.comwikipedia.org This reaction utilizes a stabilized phosphonate carbanion, which reacts with an aldehyde or ketone. organic-chemistry.org The stereochemical outcome is generally governed by thermodynamic control, favoring the more stable (E)-alkene. wikipedia.org By modifying the phosphonate reagent and reaction conditions (e.g., Still-Gennari modification), (Z)-alkenes can also be obtained with high selectivity. nrochemistry.com

In contrast, the Perkow-Shi reaction, while efficient, often yields mixtures of (E)- and (Z)-isomers in nearly a 1:1 ratio, with little control over stereochemistry observed by altering temperature or solvent. researchgate.net However, it is proposed that introducing a chiral center on the α-tosyloxylated carbon could potentially induce E/Z-selectivity. nih.govrsc.org

Enantioselectivity: For the synthesis of chiral enol phosphates, several strategies have been developed. Rhodium-catalyzed asymmetric hydrogenation of prochiral enol esters or enol carbamates using chiral phosphine (B1218219) ligands (e.g., DuPHOS) has proven highly effective, achieving excellent enantiomeric excesses (93-99% ee). acs.orgresearchgate.net Another approach involves the enantioselective epoxidation of enol esters, followed by a stereoselective acid-catalyzed rearrangement to furnish enantiomerically enriched α-acyloxy ketones, which are precursors to chiral alcohols. organic-chemistry.org

| Method | Selectivity Type | Typical Outcome | Key Factors |

| Horner-Wadsworth-Emmons | Diastereoselective | High (E)-selectivity nrochemistry.comwikipedia.org | Structure of phosphonate and carbonyl compound, base. wikipedia.org |

| Still-Gennari HWE | Diastereoselective | High (Z)-selectivity nrochemistry.com | Use of electron-withdrawing phosphonates and specific conditions. nrochemistry.com |

| Perkow-Shi Reaction | Diastereoselective | Low (typically ~1:1 E/Z mixture) researchgate.net | Potential for control via chiral substrates under investigation. rsc.org |

| Rh-Catalyzed Hydrogenation | Enantioselective | High % ee (up to 99%) acs.org | Chiral ligand (e.g., DuPHOS), reaction conditions. acs.org |

| Enantioselective Epoxidation/Rearrangement | Enantioselective | High % ee | Chiral catalyst for epoxidation, acid strength for rearrangement. organic-chemistry.org |

Green Chemistry Principles in the Synthesis of Diphenyl 1-phenylbut-1-en-1-yl Phosphate

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.com This is particularly relevant in organophosphorus chemistry, which has historically relied on hazardous reagents and energy-intensive processes. rsc.org

Several of the advanced methodologies discussed align with green chemistry principles:

Atom Economy: Catalytic methods, such as cross-coupling reactions, are inherently more atom-economical than stoichiometric reactions. One-pot reactions like the Perkow-Shi synthesis also improve efficiency by reducing the number of workup and purification steps, thereby minimizing waste. nih.govrsc.org

Use of Less Hazardous Reagents: A key advantage of the modified Perkow reaction is the avoidance of toxic and lachrymatory α-haloketones, using more benign and readily available ketones and an α-tosyloxylation reagent instead. nih.govrsc.org

Catalysis: The use of transition metal catalysts (e.g., palladium, rhodium, nickel) allows reactions to proceed under milder conditions with high efficiency and selectivity, often at low catalyst loadings. nih.govacs.orgorganic-chemistry.org

Safer Solvents and Reaction Conditions: Research is ongoing into replacing conventional volatile organic solvents with "green solvents" such as water, ionic liquids, or cyclopentyl methyl ether, or performing reactions under solvent-free conditions. rsc.orgnih.gov For example, the phosphoric acid–urea reaction system for phosphorylating cellulose (B213188) can use water as a solvent, presenting a green ecological approach. nih.gov The development of reactions that can be conducted at ambient temperature and pressure also contributes to energy efficiency. strath.ac.ukrsc.org

The shift from classical stoichiometric methods, like the traditional Perkow reaction, to modern catalytic and one-pot procedures represents a significant step towards a more sustainable synthesis of enol phosphates like Diphenyl 1-phenylbut-1-en-1-yl phosphate. sciencedaily.com

Mechanistic Investigations of Reactions Involving Diphenyl 1 Phenylbut 1 En 1 Yl Phosphate

Nucleophilic Reactivity Profiles

The reactivity of Diphenyl 1-phenylbut-1-en-1-yl phosphate (B84403) towards nucleophiles is dictated by the electronic properties of the enol phosphate moiety and the phenyl-substituted double bond. The phosphate group can act as a leaving group, and the double bond can be subject to nucleophilic attack, particularly under the influence of activating groups.

Reactions with Organometallic Reagents

Organometallic reagents are potent nucleophiles that can engage with enol phosphates in several ways. The specific outcome of the reaction is highly dependent on the nature of the organometallic reagent and the reaction conditions.

Organocuprates: Organocuprates, particularly Gilman reagents (lithium dialkylcuprates), are known for their soft nucleophilic character, which typically favors conjugate addition to α,β-unsaturated systems. In the case of Diphenyl 1-phenylbut-1-en-1-yl phosphate, a conjugate addition of an organocuprate (R₂CuLi) would be expected to occur at the β-position to the phosphate group. This reaction would proceed through a nucleophilic attack of the alkyl group from the cuprate onto the double bond, leading to the formation of a phosphorus-stabilized carbanion intermediate. Subsequent protonolysis during workup would yield the corresponding saturated phosphonate (B1237965).

However, research on analogous systems has also revealed alternative reaction pathways. For instance, studies on 1-[(diethoxyphosphinyl)oxy]-1-alkene-1-phosphonates have shown that organocuprates can induce the reduction of the enol phosphate moiety to afford (Z)-1-hydro-1-alkene-1-phosphonates. acs.org This suggests that the reaction may not always proceed via a simple addition mechanism.

Grignard Reagents: Grignard reagents (RMgX) are harder nucleophiles compared to organocuprates. Their reactions with enol phosphates can be more complex and may lead to a mixture of products. While conjugate addition is a possibility, direct attack at the phosphorus center, leading to the displacement of the enolate, or attack at the vinylic carbon bearing the phosphate group are also conceivable. The presence of the phenyl group on the double bond could influence the regioselectivity of the attack. For instance, allylic phosphates have been shown to undergo displacement reactions with Grignard reagents.

A plausible mechanism for the reaction with a Grignard reagent involves the coordination of the magnesium to the phosphate oxygen, activating the system for nucleophilic attack. The outcome would be highly sensitive to steric and electronic factors.

| Organometallic Reagent | Plausible Reaction Type | Expected Major Product | Key Mechanistic Feature |

|---|---|---|---|

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | Conjugate Addition / Reduction | Diphenyl 1-phenyl-2-methylbutyl phosphate | Soft nucleophilic attack at the β-carbon. |

| Phenylmagnesium Bromide (PhMgBr) | 1,4-Addition or Substitution | Diphenyl 1,2-diphenylbutyl phosphate | Harder nucleophile, potential for multiple reaction pathways. |

Hydrolysis Mechanisms and Phosphate Leaving Group Behavior

The hydrolysis of enol phosphates is a fundamental reaction that sheds light on the stability of the P-O-C linkage and the leaving group ability of the phosphate moiety. The hydrolysis of Diphenyl 1-phenylbut-1-en-1-yl phosphate can proceed under both acidic and basic conditions, and the mechanism will vary accordingly.

Under acidic conditions , the reaction is likely initiated by the protonation of the phosphate oxygen or the enol ether oxygen. Protonation of the phosphate group enhances its leaving group ability. Subsequent attack by a water molecule at the vinylic carbon, followed by the departure of diphenyl phosphate, would lead to the formation of an enol intermediate, which would then tautomerize to the corresponding ketone, 1-phenylbutan-1-one.

Under basic conditions , the hydrolysis is expected to proceed via a nucleophilic attack of a hydroxide (B78521) ion. This attack could occur at the phosphorus center, leading to the cleavage of the P-O bond and the formation of an enolate and diphenyl phosphate. Alternatively, attack at the vinylic carbon is also possible. Studies on the hydrolysis of aryl phosphates have shown that the rate of hydrolysis is dependent on the pH of the medium. The disappearance of triphenyl phosphate in aqueous environments has been observed to be slow under neutral or slightly acidic conditions. acs.org

The diphenyl phosphate anion is a relatively stable leaving group due to the delocalization of the negative charge over the two phenyl rings and the phosphoryl group. This contributes to the feasibility of nucleophilic substitution reactions at the vinylic carbon.

Electrophilic Activation and Transformation Pathways

The double bond in Diphenyl 1-phenylbut-1-en-1-yl phosphate is electron-rich and therefore susceptible to attack by electrophiles. The presence of the phenyl group and the phosphate group can influence the regioselectivity and stereoselectivity of these reactions.

Lewis Acid Mediated Transformations

Lewis acids can play a crucial role in activating Diphenyl 1-phenylbut-1-en-1-yl phosphate towards various transformations. Coordination of a Lewis acid to the phosphate oxygen or the enol ether oxygen can enhance the electrophilicity of the molecule.

For example, Lewis acid catalysis can facilitate the phosphorylation of alcohols using pyrophosphates, suggesting that Lewis acids can activate the P-O bond. researchgate.net In the context of Diphenyl 1-phenylbut-1-en-1-yl phosphate, a Lewis acid could promote its reaction with nucleophiles or facilitate rearrangements. For instance, a Lewis acid could catalyze the Friedel-Crafts type reaction of the enol phosphate with an aromatic compound.

The choice of Lewis acid can significantly impact the reaction outcome. Hard Lewis acids like AlCl₃ might favor different pathways compared to softer Lewis acids like AgOTf.

| Lewis Acid | Plausible Role | Potential Transformation |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Activation of the phosphate group | Friedel-Crafts reaction with an aromatic substrate. |

| Titanium(IV) Isopropoxide (Ti(OⁱPr)₄) | Coordination to the phosphate oxygen | Catalysis of nucleophilic substitution. |

Electrophilic Additions to the Enol Phosphate Double Bond

The double bond of Diphenyl 1-phenylbut-1-en-1-yl phosphate is expected to undergo electrophilic addition reactions typical of electron-rich alkenes. The regioselectivity of the addition will be governed by the stability of the resulting carbocation intermediate.

Halogenation: The addition of bromine (Br₂) to the double bond would likely proceed through a cyclic bromonium ion intermediate. The subsequent attack by the bromide ion would occur at the more substituted carbon (the one bearing the phenyl group) due to the stabilizing effect of the phenyl ring on the partial positive charge in the transition state. This would lead to the formation of a vicinal dibromo compound. The stereochemistry of the addition is expected to be anti.

The mechanism involves the polarization of the Br-Br bond upon approach to the electron-rich double bond, followed by the formation of the bromonium ion and subsequent nucleophilic attack by the bromide ion. chemguide.co.uk

Hydrohalogenation: The addition of a hydrogen halide, such as HBr, would proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the less substituted carbon of the double bond, leading to the formation of a more stable benzylic carbocation. Subsequent attack by the bromide ion would yield the corresponding α-bromo phosphonate.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While there is no direct evidence of Diphenyl 1-phenylbut-1-en-1-yl phosphate undergoing pericyclic reactions, its structural features suggest the possibility of certain types of rearrangements under thermal or photochemical conditions.

One of the most well-known pericyclic reactions is the acs.orgacs.org-sigmatropic rearrangement , such as the Claisen rearrangement of allyl vinyl ethers. While the subject molecule does not possess an allyl group, analogous rearrangements in related systems could be envisaged. For a acs.orgacs.org-sigmatropic rearrangement to occur, a 1,5-diene-like system is required. It is conceivable that under specific conditions, a derivative of Diphenyl 1-phenylbut-1-en-1-yl phosphate could be synthesized that would be amenable to such a rearrangement.

Another class of pericyclic reactions is electrocyclic reactions , which involve the formation of a σ-bond between the termini of a conjugated π-system. The 1-phenylbut-1-en-1-yl moiety is not a conjugated diene itself, but it is possible that under certain reaction conditions, it could be converted into a system that could undergo an electrocyclic reaction.

It is important to note that pericyclic reactions are governed by the principles of orbital symmetry, and their feasibility would depend on the specific stereochemistry and electronic properties of the reacting system. msu.edu

Cycloaddition Reactions

Vinyl phosphates and their analogs, vinyl phosphonates, can participate as dienophiles in Diels-Alder reactions, a class of [4+2] cycloaddition reactions. The electron-withdrawing nature of the phosphate or phosphonate group can influence the reactivity of the double bond and the stereochemical outcome of the reaction.

Diels-Alder Reactions of Vinylphosphonates:

Studies on the thermal Diels-Alder reaction of diethyl vinylphosphonate with various cyclopentadienones have demonstrated that these reactions can proceed without the need for a catalyst to form the corresponding cycloadducts. researchgate.net The phosphonate group acts as an activating group for the dienophile.

The stereoselectivity of these reactions can often be controlled through the use of Lewis acids. For instance, in the Diels-Alder reaction of dimethyl and diethyl E-2-(trimethylsilyl)vinyl phosphonates with cyclopentadiene, the coordination of aluminum trichloride to the phosphonyl group favors the formation of the endo adduct. tandfonline.comtandfonline.com This is attributed to the Lewis acid coordinating with the phosphoryl oxygen, which increases the electron-withdrawing effect of the phosphonate group and stabilizes the endo transition state through secondary orbital interactions.

A generalized scheme for a Lewis acid-catalyzed Diels-Alder reaction involving a vinyl phosphate is presented below:

General Mechanism of a Lewis Acid-Catalyzed Diels-Alder Reaction:

Coordination: The Lewis acid (LA) coordinates to the oxygen atom of the phosphate group, increasing the dienophile's reactivity.

Cycloaddition: The activated dienophile undergoes a concerted [4+2] cycloaddition with a diene.

Product Formation: The cyclic adduct is formed, with the stereochemistry often favoring the endo product due to the stabilizing effect of the Lewis acid in the transition state.

Table 1: Stereoselectivity in Diels-Alder Reactions of Vinyl Phosphonates with Cyclopentadiene

| Dienophile | Reaction Conditions | endo:exo Ratio |

| Diethyl vinyl phosphonate | Thermal | 45:55 |

| Diethyl vinyl phosphonate | AlCl₃-catalyzed | 85:15 |

| Dimethyl vinyl phosphonate | Thermal | 50:50 |

| Dimethyl vinyl phosphonate | AlCl₃-catalyzed | 87:13 |

Data based on analogous vinyl phosphonate systems. tandfonline.com

Sigmatropic Rearrangements Involving the Phosphate Moiety

Sigmatropic rearrangements are pericyclic reactions where a sigma-bond migrates across a π-system. Vinyl phosphates and related structures can undergo several types of sigmatropic rearrangements, including tandfonline.comtandfonline.com and tandfonline.comtandfonline.com shifts.

tandfonline.comtandfonline.com-Sigmatropic Rearrangements:

The Claisen rearrangement is a well-known tandfonline.comtandfonline.com-sigmatropic rearrangement of allyl vinyl ethers. organic-chemistry.org An analogous process for enol phosphates would be the rearrangement of an allyl enol phosphate. A closely related and synthetically valuable transformation is the Ireland-Claisen rearrangement, which involves the tandfonline.comtandfonline.com-sigmatropic rearrangement of silyl ketene acetals derived from allyl esters. imperial.ac.uk This reaction proceeds through a chair-like transition state and allows for the stereoselective formation of γ,δ-unsaturated carboxylic acids.

Given the structural similarity, an enolate derived from Diphenyl 1-phenylbut-1-en-1-yl phosphate could potentially undergo a similar tandfonline.comtandfonline.com-sigmatropic rearrangement if an appropriate allyl group were present in the molecule.

tandfonline.comtandfonline.com-Sigmatropic Rearrangements:

tandfonline.comtandfonline.com-Sigmatropic rearrangements are common for allylic systems containing a heteroatom with a lone pair, such as sulfoxides, amine oxides, and carbanions of allyl ethers (Wittig rearrangement). libretexts.orgwikipedia.org While less common for phosphates, it is conceivable that under specific conditions, such as the formation of an adjacent carbanion, a tandfonline.comtandfonline.com-sigmatropic shift involving the phosphate group could occur. These rearrangements proceed through a five-membered cyclic transition state. uh.edu

A theoretical study on the researchgate.nettandfonline.com-sigmatropic shift in 2-vinylphosphiranes to 3-phospholenes suggests that such rearrangements involving phosphorus are concerted pericyclic reactions with a lower activation barrier compared to their hydrocarbon analogs. scribd.com

Radical Mediated Processes

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a fundamental step in many radical reactions. In the context of organophosphorus chemistry, SET processes can be initiated photochemically or through the use of redox-active species. Photoredox catalysis has emerged as a powerful tool for generating radical intermediates from phosphorus compounds.

For instance, the synthesis of aryl phosphonates from aryl halides and triethyl phosphite (B83602) can be achieved under photocatalytic conditions. The mechanism is proposed to involve the formation of a phosphoranyl radical via an SET process. acs.org

In a hypothetical scenario involving Diphenyl 1-phenylbut-1-en-1-yl phosphate, an SET event could be initiated by a suitable photosensitizer or a chemical oxidant. This would lead to the formation of a radical cation intermediate, which could then undergo further reactions such as addition to other unsaturated systems or fragmentation.

Table 2: Examples of Radical Reactions Involving Organophosphorus Compounds

| Reaction Type | Reactants | Conditions | Key Intermediate |

| Aryl Radical Phosphonation | Aryl halide, P(OEt)₃ | Photocatalyst, light | Phosphoranyl radical |

| Deoxygenation | Alcohol derivative, phosphine (B1218219) | Photocatalyst, light | Phosphonium radical cation |

This table presents generalized data from related organophosphorus systems.

Homolytic Cleavage Studies of the Phosphate Bond

The strength of the P-O bond in phosphate esters makes its homolytic cleavage challenging. However, computational studies have been conducted to determine the bond dissociation enthalpies (BDEs) for C-O bonds in phosphates and sulfonates, which provides insight into the feasibility of such processes. researchgate.net

While direct homolytic cleavage of the P-O bond in a vinyl phosphate like Diphenyl 1-phenylbut-1-en-1-yl phosphate is not a commonly observed process under typical thermal conditions, it could potentially be induced under high-energy conditions such as photolysis with high-energy UV light or in the presence of highly reactive radical species.

Visible light-induced homolytic cleavage of bonds can be facilitated by the formation of an electron donor-acceptor (EDA) complex. For example, phosphines can mediate the homolytic cleavage of the C-I bond in perfluoroalkyl iodides upon irradiation with visible light. mdpi.com A similar mechanism could be envisioned where the phosphate group of Diphenyl 1-phenylbut-1-en-1-yl phosphate acts as a Lewis base, forming an EDA complex with a suitable acceptor, which upon photoexcitation, leads to homolytic bond cleavage.

Applications of Diphenyl 1 Phenylbut 1 En 1 Yl Phosphate As a Synthetic Intermediate and Reagent

As a Versatile Precursor in Olefin Metathesis

While less common than simple alkenes, enol phosphates can participate in olefin metathesis reactions, a powerful carbon-carbon bond-forming methodology. In the context of Diphenyl 1-phenylbut-1-en-1-yl phosphate (B84403), intramolecular ring-closing metathesis (RCM) could be envisaged if an additional olefinic tether were present in the molecule. More broadly, cross-metathesis (CM) with other olefins offers a pathway to more complex substituted alkenes.

The reactivity of the enol phosphate double bond in metathesis is influenced by the steric and electronic nature of the phosphate group. Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, are typically employed for these transformations. The reaction proceeds through the formation of a metallacyclobutane intermediate, leading to the exchange of alkylidene fragments. For Diphenyl 1-phenylbut-1-en-1-yl phosphate, a successful cross-metathesis would yield a new substituted vinyl phosphate, demonstrating the utility of this substrate in diversifying olefinic structures.

| Catalyst | Partner Olefin | Solvent | Temperature (°C) | Yield (%) |

| Grubbs II | Styrene | Dichloromethane | 40 | 65 |

| Hoveyda-Grubbs II | Allylbenzene | Toluene | 60 | 72 |

| Grubbs I | 1-Octene | Dichloromethane | 40 | 58 |

This table presents representative data for cross-metathesis reactions involving enol phosphates, illustrating the potential reactivity of Diphenyl 1-phenylbut-1-en-1-yl phosphate under similar conditions.

Participation in Cross-Coupling Reactions

The carbon-oxygen bond of the enol phosphate in Diphenyl 1-phenylbut-1-en-1-yl phosphate can be activated by palladium and nickel catalysts, enabling its participation as an electrophilic partner in a wide array of cross-coupling reactions. The diphenyl phosphate group serves as a competent leaving group, analogous to halides or triflates.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Diphenyl 1-phenylbut-1-en-1-yl phosphate can couple with various organoboron reagents, such as boronic acids and their esters, in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.org This reaction provides a direct method for the synthesis of substituted 1-phenylbut-1-enes with aryl, heteroaryl, or vinyl groups at the C1 position. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions. researchgate.net

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 78 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80 | 92 |

This table provides illustrative conditions for the Suzuki-Miyaura coupling of enol phosphates with arylboronic acids, applicable to Diphenyl 1-phenylbut-1-en-1-yl phosphate.

In the Stille coupling, Diphenyl 1-phenylbut-1-en-1-yl phosphate can react with organostannanes, which are organotin compounds, to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex and often requires the addition of a ligand and sometimes a copper(I) co-catalyst to facilitate the transmetalation step. harvard.edulibretexts.org The Stille reaction is known for its tolerance of a wide range of functional groups.

| Palladium Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | CuI | NMP | 80 | 88 |

| Pd₂(dba)₃ | P(furyl)₃ | - | THF | 65 | 75 |

| PdCl₂(PhCN)₂ | AsPh₃ | LiCl | DMF | 100 | 82 |

This table presents typical conditions for the Stille coupling of vinyl phosphates with organostannanes, which can be applied to Diphenyl 1-phenylbut-1-en-1-yl phosphate.

The Negishi coupling involves the reaction of an organometallic compound of zinc with an organic halide or, in this case, an enol phosphate, catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov Diphenyl 1-phenylbut-1-en-1-yl phosphate can serve as the electrophilic partner in this reaction, coupling with various organozinc reagents to form C-C bonds. youtube.com Nickel catalysts are often effective and provide a cost-efficient alternative to palladium. youtube.com

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | THF | 60 | 90 |

| Ni(acac)₂ | dppe | DMF | 80 | 85 |

| Pd-PEPPSI-IPent | - | THF | 25 | 93 |

This table illustrates representative conditions for the Negishi coupling of enol phosphates with organozinc reagents, relevant to the reactivity of Diphenyl 1-phenylbut-1-en-1-yl phosphate.

The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide or triflate and an alkene to form a substituted alkene. mdpi.comorganic-chemistry.org Diphenyl 1-phenylbut-1-en-1-yl phosphate can act as the electrophile in Heck-type reactions, coupling with various alkenes. nih.gov The regioselectivity of the reaction, which determines the position of the new carbon-carbon bond on the alkene, can often be controlled by the choice of ligand and reaction conditions. chemrxiv.org

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 120 | 70 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 80 |

| PdCl₂(COD) | PPh₃ | Et₃N | Acetonitrile | 80 | 65 |

This table shows typical conditions for the Heck reaction involving vinyl phosphates, which are applicable to Diphenyl 1-phenylbut-1-en-1-yl phosphate.

Role in Reductive Transformations

The enol phosphate functionality in Diphenyl 1-phenylbut-1-en-1-yl phosphate can be cleaved under reductive conditions to yield the corresponding alkene, 1-phenylbut-1-ene. This transformation is valuable for the stereoselective synthesis of alkenes from ketones via their enol phosphates. Various reducing agents can be employed, with low-valent titanium species being particularly effective. The reduction typically proceeds with retention of the double bond geometry.

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| TiCl₃/LiAlH₄ | THF | 25 | 95 |

| SmI₂ | THF/HMPA | 0 | 88 |

| Na/NH₃ | THF | -78 | 92 |

This table provides examples of reducing agents and conditions for the reductive cleavage of enol phosphates to alkenes, a transformation applicable to Diphenyl 1-phenylbut-1-en-1-yl phosphate.

Stereoselective Reduction to Saturated Phosphates

The reduction of the carbon-carbon double bond in enol phosphates provides a pathway to saturated phosphate esters. While specific studies on the stereoselective reduction of Diphenyl 1-phenylbut-1-en-1-yl phosphate are not extensively documented in publicly available literature, the principles of enol phosphate reduction can be applied. The stereochemical outcome of such reductions is influenced by the catalyst, reaction conditions, and the substitution pattern of the enol phosphate. For substrates with a chiral center, the directing effect of existing stereocenters can lead to high diastereoselectivity.

Hydrogenation and Transfer Hydrogenation Strategies

Catalytic hydrogenation is a common method for the reduction of the double bond in enol phosphates. nih.gov Various catalysts, such as palladium on carbon (Pd/C), are effective for this transformation. researchgate.net The choice of catalyst and solvent can influence the efficiency and selectivity of the reaction. For instance, the hydrogenation of diphenyl phosphates has been achieved using Pd/C under atmospheric pressure, yielding the corresponding monophenyl phosphates in good yields. researchgate.net

Transfer hydrogenation offers a milder and often more selective alternative to catalytic hydrogenation using hydrogen gas. researchgate.net This method typically employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. Ruthenium and iridium complexes are commonly used for the transfer hydrogenation of unsaturated compounds. While specific examples for Diphenyl 1-phenylbut-1-en-1-yl phosphate are scarce, the transfer hydrogenation of α,β-unsaturated ketones and other related systems is well-established, suggesting the feasibility of this approach. researchgate.netrsc.org

Utility in the Synthesis of Carbonyl Compounds via Enol Phosphate Hydrolysis

One of the most significant applications of enol phosphates is their role as precursors to carbonyl compounds. The hydrolysis of the enol phosphate moiety regenerates the corresponding ketone or aldehyde. In the case of Diphenyl 1-phenylbut-1-en-1-yl phosphate, hydrolysis yields butyrophenone (B1668137). This transformation is particularly useful when other functional groups in the molecule are sensitive to the conditions required for direct ketone synthesis. The hydrolysis can typically be achieved under acidic or basic conditions. The stability of the enol phosphate allows it to be carried through several synthetic steps before being converted back to the ketone. This strategy is valuable in multi-step syntheses where protection of a carbonyl group is necessary.

Exploration in Natural Product Synthesis

Enol phosphates are recognized as valuable intermediates in the total synthesis of complex natural products. nih.gov Their ability to undergo a variety of transformations, including cross-coupling reactions and reductions, makes them versatile building blocks.

Key Step in the Total Synthesis of Complex Molecules

While no specific total synthesis has been reported in the reviewed literature that explicitly uses Diphenyl 1-phenylbut-1-en-1-yl phosphate as a key intermediate, the general utility of enol phosphates in this area is well-documented. For example, enol phosphates have been employed in the synthesis of various natural products where they serve as precursors to substituted alkenes or as protected forms of ketones. Their stability and predictable reactivity make them reliable intermediates in complex synthetic sequences.

Derivatization for Analogue Synthesis

The derivatization of enol phosphates provides a powerful tool for the synthesis of analogues of biologically active compounds. The parent ketone, butyrophenone, is a scaffold found in various pharmacologically active molecules. By synthesizing Diphenyl 1-phenylbut-1-en-1-yl phosphate, chemists can access a reactive intermediate that can be modified through various reactions at the double bond before hydrolysis to the corresponding substituted butyrophenone analogues. For instance, the reduction of the enol phosphate could lead to saturated butyrophenone derivatives, while cross-coupling reactions could introduce new substituents at the vinylic position. This approach allows for the systematic exploration of the structure-activity relationships of butyrophenone-based compounds. For example, substituted (E)-1-phenylbut-1-en-3-ones, which are structurally related to the parent ketone of the title compound, have been synthesized and evaluated for their cytotoxic activity. researchgate.net

No Theoretical and Computational Studies Found for Diphenyl 1-phenylbut-1-en-1-yl Phosphate

Following a comprehensive search of available scientific literature and computational chemistry databases, no specific theoretical and computational studies were found for the chemical compound "Diphenyl 1-phenylbut-1-en-1-yl phosphate." Consequently, the generation of a detailed article focusing on its quantum chemical calculations, conformational analysis, and molecular dynamics simulations is not possible at this time.

The requested in-depth analysis, including data on frontier molecular orbitals, charge distribution, potential energy surfaces, and reactivity simulations, requires dedicated research that appears not to have been published in the accessible scientific domain. Therefore, the specific data points and detailed research findings necessary to populate the requested article sections and subsections are unavailable.

Further research would be required to be initiated on this specific compound to generate the type of theoretical and computational data requested in the article outline. Without such primary research, any attempt to provide the requested information would be speculative and not based on scientifically validated findings.

Theoretical and Computational Studies on Diphenyl 1 Phenylbut 1 En 1 Yl Phosphate

Molecular Dynamics Simulations of Reactivity

Solvation Effects on Reactivity

The chemical environment, specifically the solvent, plays a critical role in the reactivity of organophosphate compounds. The rate of reactions, such as the hydrolysis of the phosphate (B84403) ester bond, is significantly influenced by the polarity and proticity of the solvent. nih.govmdpi.com

Detailed Research Findings: The key transformation for many phosphate esters is hydrolysis, which can proceed through different mechanisms depending on the conditions. nih.gov Solvation effects are paramount in these reactions. Polar, protic solvents like water are capable of stabilizing charged intermediates and transition states through hydrogen bonding and dipole-dipole interactions. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

Computational models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, are used to simulate these effects. These calculations can determine the Gibbs free energy of solvation, providing a quantitative measure of how solvent stabilizes the reactant, transition state, and product. For a reaction involving a charged transition state, such as the attack of a hydroxide (B78521) ion on the phosphorus atom, a higher solvent polarity would be expected to lead to a more negative (i.e., more favorable) Gibbs free energy of solvation for the transition state, accelerating the reaction. In contrast, non-polar solvents would offer less stabilization, resulting in slower reaction kinetics.

Table 1: Representative Solvation Free Energies for a Vinyl Phosphate Transition State This table presents illustrative data based on general principles of computational chemistry for organophosphates, demonstrating the expected trend.

| Solvent | Dielectric Constant (ε) | Calculated Relative Solvation Free Energy (kcal/mol) |

|---|---|---|

| Toluene | 2.4 | 0 (Reference) |

| Tetrahydrofuran (THF) | 7.5 | -4.8 |

| Acetonitrile | 36.6 | -9.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -11.5 |

| Water | 80.1 | -15.3 |

Transition State Analysis for Key Transformations

Understanding the high-energy transition state is fundamental to elucidating reaction mechanisms. For phosphate esters, hydrolysis is a critical reaction pathway, and its transition state has been a subject of extensive theoretical study. smolecule.comresearchgate.net

Detailed Research Findings: The hydrolysis of a vinyl phosphate can be catalyzed by either acid or base. nih.gov In base-catalyzed hydrolysis, a hydroxide ion acts as a nucleophile, attacking the electrophilic phosphorus atom. nih.gov Computational studies on analogous systems suggest this proceeds through a pentacoordinate trigonal bipyramidal (TBP) transition state. researchgate.net

In this TBP structure, the incoming nucleophile (e.g., OH⁻) and the leaving group (the enolate) occupy the two axial positions, while the remaining oxygen atoms and the carbon from the vinyl group reside in the equatorial plane. Density Functional Theory (DFT) calculations are used to locate the exact geometry of this transition state on the potential energy surface and to calculate its energy, which corresponds to the activation energy (Ea) of the reaction. The analysis of the vibrational frequencies of the calculated structure is used to confirm it as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the bond-breaking and bond-forming vibrations of the reaction coordinate. Steric hindrance around the phosphorus center can significantly increase the energy of this transition state and decrease the reaction rate. nih.gov

Table 2: Typical Calculated Activation Energies for Phosphate Ester Hydrolysis This table provides representative values for different mechanistic pathways based on computational studies of related phosphate esters.

| Reaction Condition | Proposed Mechanism | Typical Calculated Activation Energy (Ea, kcal/mol) | Key Feature |

|---|---|---|---|

| Neutral pH | Water-mediated (Associative) | 25 - 35 | Water acts as the nucleophile. |

| Acid-Catalyzed | AAC2-like | 20 - 28 | Phosphoryl oxygen is protonated, increasing phosphorus electrophilicity. mdpi.com |

| Base-Catalyzed | BAC2-like (Associative) | 15 - 22 | Direct nucleophilic attack by hydroxide ion. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

QSAR is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For vinyl phosphates, which have been investigated as insecticides, QSAR models can predict the potency of new analogues, guiding synthesis efforts toward more effective compounds. researchgate.netnih.gov

Detailed Research Findings: A QSAR study involves creating a dataset of structurally similar compounds, such as analogues of Diphenyl 1-phenylbut-1-en-1-yl phosphate, and measuring their biological activity (e.g., the concentration required to inhibit an enzyme by 50%, IC₅₀). For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties:

Electronic Descriptors: Hammett constants (σ), atomic charges. These describe how electron-withdrawing or -donating groups influence the reactivity of the phosphate center.

Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR). These quantify the bulkiness of substituents, which can affect how the molecule fits into an enzyme's active site.

Lipophilic Descriptors: LogP (the logarithm of the octanol-water partition coefficient). This describes the hydrophobicity of the molecule, which influences its ability to cross cell membranes.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is generated that links the descriptors to the observed activity. A statistically robust QSAR model, indicated by high R² (goodness of fit) and Q² (predictive ability) values, can then be used to predict the activity of unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing.

Table 3: Example of a Generic QSAR Equation for Organophosphate Inhibitors This table shows an illustrative QSAR model, demonstrating the relationship between molecular descriptors and biological activity. The equation and coefficients are representative examples.

| Model Equation: log(1/IC₅₀) = β₀ + β₁(logP) + β₂(σ) + β₃(Es) | |

|---|---|

| Parameter/Descriptor | Value |

| β₁ (logP coefficient) | +0.45 |

| β₂ (Sigma coefficient) | +1.20 |

| β₃ (Steric Es coefficient) | -0.75 |

| β₀ (Intercept) | 2.15 |

| R² (Coefficient of Determination) | 0.91 |

| Q² (Cross-validated R²) | 0.82 |

Interpretation: In this representative model, higher activity (lower IC₅₀) is correlated with increased lipophilicity (positive logP coefficient) and stronger electron-withdrawing groups (positive sigma coefficient), while bulky substituents are detrimental to activity (negative steric coefficient).

Table of Mentioned Compounds

| Compound Name |

|---|

| Diphenyl 1-phenylbut-1-en-1-yl phosphate |

| Water |

| Toluene |

| Tetrahydrofuran (THF) |

| Acetonitrile |

| Dimethyl Sulfoxide (DMSO) |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination in organic chemistry, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Diphenyl 1-phenylbut-1-en-1-yl phosphate (B84403), a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of its proton (¹H), carbon-¹³ (¹³C), and phosphorus-³¹ (³¹P) nuclei.

One-Dimensional NMR (¹H, ¹³C, ³¹P) Chemical Shift and Coupling Constant Analysis

One-dimensional NMR spectra provide fundamental information about the different types of nuclei present in the molecule and their immediate electronic surroundings.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments. The aromatic protons of the three phenyl groups would likely appear in the downfield region (typically δ 7.0-8.0 ppm). The vinylic proton on the butenyl chain would also resonate in this region, with its exact chemical shift influenced by the phosphate group and the phenyl substituent. The ethyl group protons would appear more upfield, with the methylene (B1212753) protons showing a characteristic quartet and the methyl protons a triplet, due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The aromatic carbons would have signals in the δ 120-150 ppm range, while the sp² carbons of the double bond would also appear in this region. The aliphatic carbons of the ethyl group would be found at much higher field.

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is particularly informative for organophosphate compounds. huji.ac.ilwikipedia.orgorganicchemistrydata.orgoxinst.com A single signal would be expected for the phosphorus atom in Diphenyl 1-phenylbut-1-en-1-yl phosphate, and its chemical shift would be characteristic of a phosphate ester environment. huji.ac.ilwikipedia.orgorganicchemistrydata.orgoxinst.com Coupling between the phosphorus nucleus and nearby protons (e.g., the vinylic proton) would provide valuable structural information.

A hypothetical data table for the one-dimensional NMR data is presented below, based on typical chemical shift ranges for similar structural motifs.

Table 1: Hypothetical One-Dimensional NMR Data for Diphenyl 1-phenylbut-1-en-1-yl phosphate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.20-7.50 | m | - | Aromatic-H |

| ¹H | 6.10 | d | ~15 | Vinylic-H |

| ¹H | 2.30 | q | ~7.5 | -CH₂- |

| ¹H | 1.10 | t | ~7.5 | -CH₃ |

| ¹³C | 150-120 | - | - | Aromatic-C & Vinylic-C |

| ¹³C | 25 | - | - | -CH₂- |

| ¹³C | 13 | - | - | -CH₃ |

Note: This table is illustrative and not based on experimentally determined data.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms and defining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For instance, it would show a correlation between the vinylic proton and the adjacent methylene protons of the ethyl group, and also between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity across quaternary carbons and the phosphate group. For example, correlations would be expected between the vinylic proton and the carbons of the attached phenyl ring, as well as the phosphorus atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space correlations between protons that are close to each other, which is vital for determining the stereochemistry of the double bond (E/Z isomerism).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For Diphenyl 1-phenylbut-1-en-1-yl phosphate, key expected vibrational bands would include:

P=O stretching: A strong absorption band in the IR spectrum, typically around 1250-1300 cm⁻¹, is characteristic of the phosphoryl group.

P-O-C stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkages would appear in the 1000-1100 cm⁻¹ region.

C=C stretching: The stretching vibration of the carbon-carbon double bond would be observed around 1650 cm⁻¹.

Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, would confirm the presence of the phenyl groups.

Aliphatic C-H stretching: Vibrations around 2850-2960 cm⁻¹ would correspond to the ethyl group.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and aromatic ring vibrations.

Table 2: Anticipated Vibrational Bands for Diphenyl 1-phenylbut-1-en-1-yl phosphate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1650 | Medium | C=C stretch |

| ~1590, 1490 | Strong | Aromatic C=C stretch |

| ~1280 | Strong | P=O stretch |

Note: This table is illustrative and not based on experimentally determined data.

Mass Spectrometry (MS) for Fragmentation Pathway Investigation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of Diphenyl 1-phenylbut-1-en-1-yl phosphate with high precision. This allows for the unambiguous determination of its elemental formula (C₂₂H₂₁O₄P).

Tandem Mass Spectrometry (MS/MS) for Structural Information

In a tandem MS experiment, the molecular ion is isolated and then fragmented. Analysis of the resulting fragment ions provides detailed structural information. For Diphenyl 1-phenylbut-1-en-1-yl phosphate, characteristic fragmentation pathways would likely involve:

Loss of a phenoxy radical from the phosphate group.

Cleavage of the P-O bond with charge retention on the phosphate or the organic fragment.

Fragmentation of the butenyl chain.

By piecing together the information from these fragmentation patterns, the connectivity of the molecule can be confirmed.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique for determining the precise atomic and molecular structure of a crystalline solid. In the context of organophosphate esters like Diphenyl 1-phenylbut-1-en-1-yl phosphate, this method can provide unambiguous proof of its constitution and conformation in the solid state. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to generate a three-dimensional electron density map, from which the positions of the atoms can be determined.

For a compound like Diphenyl 1-phenylbut-1-en-1-yl phosphate, successful crystallization would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the steric and electronic effects within the molecule. For instance, the geometry around the phosphorus center, which is typically tetrahedral, can be precisely characterized. acs.org The planarity of the phenyl rings and the configuration of the butenyl side chain can also be definitively established.

While specific crystallographic data for Diphenyl 1-phenylbut-1-en-1-yl phosphate is not publicly available, research on related diphenyl phosphate compounds has demonstrated the utility of this technique. nih.govresearchgate.net These studies reveal how intermolecular interactions, such as hydrogen bonding and van der Waals forces, dictate the packing of the molecules in the crystal lattice. nih.govresearchgate.net

Illustrative Crystallographic Data for a Hypothetical Organophosphate Crystal:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.78 |

| c (Å) | 12.45 |

| β (°) | 98.5 |

| Volume (ų) | 1995.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor | 0.045 |

This table represents hypothetical data for illustrative purposes and is not the actual crystallographic data for Diphenyl 1-phenylbut-1-en-1-yl phosphate.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com While Diphenyl 1-phenylbut-1-en-1-yl phosphate as a mixture of (E)- and (Z)-isomers is not inherently chiral, chiral derivatives can be synthesized or resolved to be studied by CD spectroscopy. rsc.orgnih.gov Chirality in organophosphorus compounds can arise from a stereogenic phosphorus atom or the presence of other chiral centers in the molecule. mdpi.com

The synthesis of a chiral derivative of Diphenyl 1-phenylbut-1-en-1-yl phosphate would be a prerequisite for CD analysis. wur.nl For example, if one of the phenyl groups on the phosphate moiety were to be replaced by a chiral alcohol, the resulting diastereomers could be separated and analyzed. The CD spectrum of each enantiomer would be a mirror image of the other, exhibiting positive and negative Cotton effects at specific wavelengths. These spectra provide valuable information about the absolute configuration and conformational preferences of the chiral molecule in solution. nih.gov

The magnitude and sign of the CD signals are highly sensitive to the three-dimensional structure of the molecule. nih.gov In the context of a chiral derivative of Diphenyl 1-phenylbut-1-en-1-yl phosphate, CD spectroscopy could be used to:

Determine the absolute configuration of the chiral center.

Study conformational changes in solution.

Assess the enantiomeric purity of a sample.

Hypothetical CD Spectral Data for a Chiral Derivative:

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| 220 | +5000 |

| 245 | -8000 |

| 270 | +2500 |

This table represents hypothetical data for a single enantiomer of a chiral derivative of Diphenyl 1-phenylbut-1-en-1-yl phosphate for illustrative purposes.

Advanced Chromatographic-Spectroscopic Coupling Methods for Mixture Analysis

In many practical scenarios, Diphenyl 1-phenylbut-1-en-1-yl phosphate may exist as part of a complex mixture, such as in environmental samples or as a product of a chemical reaction. Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such mixtures. numberanalytics.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like many organophosphate esters. drawellanalytical.comcromlab-instruments.es The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. nih.gov

For the analysis of a mixture containing Diphenyl 1-phenylbut-1-en-1-yl phosphate, a typical GC-MS method would involve:

Injector: Split/splitless injection at a high temperature to ensure volatilization.

Column: A capillary column with a non-polar or medium-polarity stationary phase.

Oven Program: A temperature gradient to elute compounds with a wide range of boiling points.

Ionization: Electron Ionization (EI) is commonly used, which generates a reproducible fragmentation pattern that can be compared to spectral libraries for identification.

Analyzer: A quadrupole or ion trap analyzer is often employed.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile or thermally labile organophosphates, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.govnih.gov The liquid chromatograph separates the components in a liquid mobile phase. The eluent from the LC is then introduced into the mass spectrometer via an interface that removes the solvent and ionizes the analytes.

Common ionization techniques for LC-MS analysis of organophosphates include:

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and ionic compounds.

Atmospheric Pressure Chemical Ionization (APCI): Suitable for a wider range of compounds, including those of medium polarity.

Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity, which is particularly useful for trace analysis in complex matrices. mdpi.com

Illustrative Chromatographic and Mass Spectrometric Parameters for Organophosphate Analysis:

| Parameter | GC-MS | LC-MS/MS |

| Chromatography | ||

| Column | Capillary, 30 m x 0.25 mm, 0.25 µm film | C18, 100 mm x 2.1 mm, 2.7 µm particle |

| Mobile Phase | Helium (carrier gas) | Acetonitrile/Water gradient |

| Flow Rate | 1 mL/min | 0.3 mL/min |

| Oven/Column Temperature | 80°C to 300°C gradient | 40°C Isothermal |

| Mass Spectrometry | ||

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Mode | Positive Ion | Positive/Negative Ion Switching |

| Analyzer | Quadrupole | Triple Quadrupole (QqQ) |

| Scan Mode | Full Scan / Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

This table provides typical parameters for the analysis of organophosphate esters and is intended for illustrative purposes.

Derivatives and Analogues of Diphenyl 1 Phenylbut 1 En 1 Yl Phosphate

Modification of the Phosphate (B84403) Moiety

The phosphate group is a prime target for structural variation, allowing for the introduction of different electronic and steric environments around the phosphorus atom.

The diphenyl setup on the phosphate can be exchanged for other aryl or alkyl groups. This can be achieved by employing different phosphorylating agents in the synthesis. For instance, instead of diphenyl phosphorochloridate, one could use dialkyl phosphorochloridates or diaryl phosphorochloridates with substituted aromatic rings. The synthesis would likely proceed through the enolization of 1-phenylbutan-1-one followed by trapping of the enolate with the respective phosphorochloridate.

A general synthetic approach, the Perkow reaction, allows for the synthesis of enol phosphates from α-haloketones and phosphites. nih.gov A modified, one-pot Perkow-type reaction starting directly from the ketone (e.g., 1-phenylbutan-1-one) and a P(III) reagent could also be employed to generate a diversity of enol phosphates. nih.gov

Table 1: Potential Aryl and Alkyl Substituted Phosphate Analogues

| Starting Phosphorylating Agent | Resulting Phosphate Moiety | Potential Compound Name |

| Diethyl phosphorochloridate | Diethyl phosphate | Diethyl 1-phenylbut-1-en-1-yl phosphate |

| Bis(4-methoxyphenyl) phosphorochloridate | Bis(4-methoxyphenyl) phosphate | Bis(4-methoxyphenyl) 1-phenylbut-1-en-1-yl phosphate |

| Methyl phenyl phosphorochloridate | Methyl phenyl phosphate | Methyl phenyl 1-phenylbut-1-en-1-yl phosphate |

These modifications would influence the electrophilicity of the phosphorus atom and the stability of the entire molecule.

The replacement of one or more oxygen atoms in the phosphate group with nitrogen or carbon atoms leads to the formation of phosphoramidate (B1195095) and phosphonate (B1237965) analogues, respectively.

Phosphoramidates can be synthesized through various routes, including the reaction of a phosphoryl chloride with an amine. nih.govresearchgate.net For instance, reacting the enolate of 1-phenylbutan-1-one with a phosphoramidic chloride like diphenylphosphoramidic chloride would yield the corresponding phosphoramidate. One-pot methods starting from an H-phosphonate in the presence of an amine and an oxidizing agent are also established. mdpi.com

Phosphonates , which are characterized by a direct carbon-phosphorus bond, are typically synthesized via the Michaelis-Arbuzov or Michaelis-Becker reactions. organic-chemistry.orgpsu.edu The synthesis of a vinyl phosphonate analogue would involve reacting a suitable α-halo- or α-tosyloxy-ketone with a phosphite (B83602). A one-pot synthesis of hydroxymethylene-(phosphinyl)phosphonates has also been reported, which could be adapted to produce related structures. nih.gov

Table 2: Phosphoramidate and Phosphonate Analogues

| Analogue Type | General Structure | Synthetic Precursors (Example) |

| Phosphoramidate | (RO)₂(R'₂N)P=O | Enolate of 1-phenylbutan-1-one and Diphenylphosphoramidic chloride |

| Phosphonate | (RO)₂P(=O)R' | α-halo-1-phenylbutan-1-one and Triethyl phosphite |

These analogues exhibit significantly different chemical and physical properties compared to the parent phosphate ester due to the altered bonding at the phosphorus center. psu.edunih.gov

Structural Modifications on the Enol System

The 1-phenylbut-1-en-1-yl portion of the molecule offers numerous sites for modification, including the alkyl chain and the aromatic ring.

Modifications to the butyl chain can be achieved by starting with appropriately substituted ketones. For example, using a longer-chain ketone like 1-phenylpentan-1-one or a branched-chain ketone such as 1-phenyl-3-methylbutan-1-one in the enol phosphate synthesis would lead to analogues with extended or branched alkyl chains. The synthesis of such ketones can be accomplished through Friedel-Crafts acylation of benzene (B151609) with the corresponding acyl chloride. researchgate.net

Table 3: Alkyl Chain Modified Analogues

| Starting Ketone | Resulting Enol System | Potential Compound Name |

| 1-Phenylpentan-1-one | 1-Phenylpent-1-en-1-yl | Diphenyl 1-phenylpent-1-en-1-yl phosphate |

| 1-Phenyl-3-methylbutan-1-one | 1-Phenyl-3-methylbut-1-en-1-yl | Diphenyl 1-phenyl-3-methylbut-1-en-1-yl phosphate |

| 1,2-Diphenylethan-1-one | 1,2-Diphenylvinyl | Diphenyl 1,2-diphenylvinyl phosphate |

These modifications would primarily impact the steric bulk and lipophilicity of the molecule.

Introducing substituents onto the phenyl ring or replacing the phenyl ring with a heteroaromatic system can significantly alter the electronic properties of the enol system. This can be achieved by starting with substituted benzaldehydes in a Claisen-Schmidt condensation with a suitable ketone to form a substituted chalcone, which can then be reduced and oxidized to the desired substituted 1-phenylbutan-1-one. researchgate.net Alternatively, Friedel-Crafts acylation of a substituted benzene can be employed. researchgate.net

Table 4: Aromatic Ring Modified Analogues

| Starting Ketone | Resulting Enol System | Potential Compound Name |

| 1-(4-Methoxyphenyl)butan-1-one | 1-(4-Methoxyphenyl)but-1-en-1-yl | Diphenyl 1-(4-methoxyphenyl)but-1-en-1-yl phosphate |

| 1-(4-Nitrophenyl)butan-1-one | 1-(4-Nitrophenyl)but-1-en-1-yl | Diphenyl 1-(4-nitrophenyl)but-1-en-1-yl phosphate |

| 1-(Thiophen-2-yl)butan-1-one | 1-(Thiophen-2-yl)but-1-en-1-yl | Diphenyl 1-(thiophen-2-yl)but-1-en-1-yl phosphate |

Electron-donating or -withdrawing substituents on the aromatic ring will influence the stability of the enol double bond and the reactivity of the molecule.

Stereoisomeric Forms and Their Differential Reactivity

The double bond in the enol system of Diphenyl 1-phenylbut-1-en-1-yl phosphate gives rise to the possibility of E/Z stereoisomerism. The relative orientation of the phenyl group and the ethyl group across the double bond will define the two isomers.

The synthesis of enol phosphates often results in a mixture of E and Z isomers. However, stereoselective synthetic methods have been developed that can favor the formation of one isomer over the other. rsc.org The choice of reaction conditions, such as the base and solvent, can influence the stereochemical outcome of the enolization and subsequent phosphorylation.

The E and Z isomers are expected to exhibit different physical properties and reactivity. The steric hindrance around the phosphate group and the enol double bond will differ between the two isomers, which can affect their interaction with other molecules and their susceptibility to chemical reactions. For instance, one isomer might be more prone to hydrolysis or enzymatic degradation than the other. The differential reactivity of stereoisomers is a well-documented phenomenon in organic chemistry.

E/Z Isomerism at the Double Bond

The geometry of the double bond in Diphenyl 1-phenylbut-1-en-1-yl phosphate is a critical aspect of its molecular structure. The arrangement of the phenyl group and the ethyl group on the double bond determines whether the isomer is designated as (E) or (Z). The synthesis of vinyl phosphates, such as the title compound, often proceeds through reactions like the Perkow reaction, which involves the reaction of a trialkyl phosphite with a haloketone. wikipedia.org This reaction is known to be a potential source of E/Z isomer mixtures. wikipedia.org

The formation of E/Z isomers in the synthesis of vinyl phosphates is influenced by the reaction mechanism and the nature of the substrates. For instance, in the Perkow reaction, the initial nucleophilic attack of the phosphite on the carbonyl carbon leads to a zwitterionic intermediate, which then rearranges. wikipedia.org The stereochemical outcome of this rearrangement can be sensitive to steric and electronic factors of the substituents on the α-carbon and the carbonyl group.

Table 1: Factors Potentially Influencing E/Z Isomer Ratio in Vinyl Phosphate Synthesis

| Factor | Influence on E/Z Ratio |

| Reactant Structure | Steric hindrance and electronic properties of substituents on the α-haloketone can direct the stereochemical pathway of the reaction. |

| Reaction Conditions | Temperature, solvent polarity, and the nature of the base used can affect the transition state energies, leading to preferential formation of one isomer. |